molecular formula C25H42O2 B3284297 19-phenylnonadecanoic Acid CAS No. 782503-47-3

19-phenylnonadecanoic Acid

Cat. No.: B3284297
CAS No.: 782503-47-3
M. Wt: 374.6 g/mol
InChI Key: CZXWTZXPCXQSPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-phenylnonadecanoic acid typically involves the introduction of a phenyl group into a nonadecanoic acid chain. One common method is the Friedel-Crafts acylation reaction, where benzene reacts with a nonadecanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

19-Phenylnonadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.

Scientific Research Applications

19-Phenylnonadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 19-phenylnonadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and signal transduction pathways. The phenyl group enhances its ability to interact with hydrophobic regions of proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Nonadecanoic acid: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    Phenylacetic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.

    Stearic acid: Another long-chain fatty acid but without the phenyl group, leading to different biological activities.

Uniqueness

19-Phenylnonadecanoic acid is unique due to the presence of both a long aliphatic chain and a phenyl group. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

19-phenylnonadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c26-25(27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22H,1-14,16,19-20,23H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXWTZXPCXQSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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